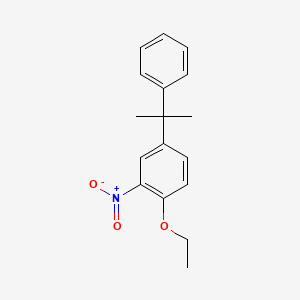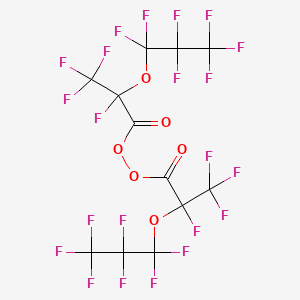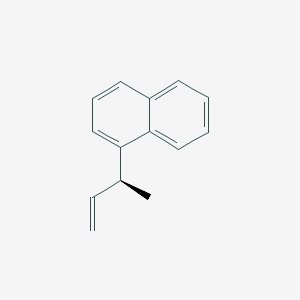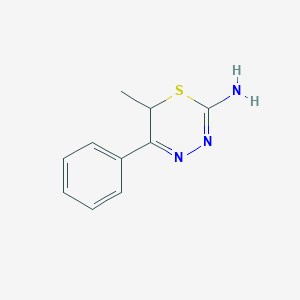
(2-Bromobenzene-1-sulfonyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromobenzene-1-sulfonyl)acetic acid is an organic compound characterized by the presence of a bromine atom, a sulfonyl group, and an acetic acid moiety attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromobenzene-1-sulfonyl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of benzene derivatives followed by sulfonation and subsequent acetic acid functionalization. For instance, bromobenzene can be sulfonated using sulfur trioxide in the presence of a strong acid like sulfuric acid to introduce the sulfonyl group . The resulting compound can then undergo further reactions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromobenzene-1-sulfonyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
(2-Bromobenzene-1-sulfonyl)acetic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Bromobenzene-1-sulfonyl)acetic acid involves its ability to participate in electrophilic aromatic substitution reactions. The sulfonyl group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack . The bromine atom can also influence the reactivity of the compound by stabilizing intermediates during chemical reactions .
Comparaison Avec Des Composés Similaires
Bromobenzene: Lacks the sulfonyl and acetic acid groups, making it less reactive in certain types of reactions.
Benzene-1-sulfonic acid: Contains the sulfonyl group but lacks the bromine and acetic acid moieties.
Phenylacetic acid: Contains the acetic acid group but lacks the bromine and sulfonyl groups.
Uniqueness: (2-Bromobenzene-1-sulfonyl)acetic acid is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of its chemical behavior in various reactions .
Propriétés
Numéro CAS |
56726-22-8 |
|---|---|
Formule moléculaire |
C8H7BrO4S |
Poids moléculaire |
279.11 g/mol |
Nom IUPAC |
2-(2-bromophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H7BrO4S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) |
Clé InChI |
VDTBRUZDASDHHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)S(=O)(=O)CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)
![[(Hex-1-yn-3-yl)oxy]benzene](/img/structure/B14625796.png)






![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)

![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)

